molecular formula C6H3N5O B15213982 3,4-dicyano-1H-pyrazole-5-carboxamide CAS No. 91195-30-1

3,4-dicyano-1H-pyrazole-5-carboxamide

Cat. No.: B15213982
CAS No.: 91195-30-1
M. Wt: 161.12 g/mol
InChI Key: DXSWHWWQXNBPNS-UHFFFAOYSA-N
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Description

3,4-Dicyano-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with cyano groups at positions 3 and 4, and a carboxamide group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dicyano-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitriles with urea in the presence of acetic acid. The reaction mixture is subjected to microwave irradiation, which facilitates the cyclization process, yielding the desired pyrazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dicyano-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the cyano groups into amines or other functional groups.

    Substitution: The cyano groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.

Scientific Research Applications

3,4-Dicyano-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,4-dicyano-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The cyano groups and the pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dicyano-1H-pyrazole-5-carboxamide is unique due to the specific positioning of the cyano groups and the carboxamide functionality. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

91195-30-1

Molecular Formula

C6H3N5O

Molecular Weight

161.12 g/mol

IUPAC Name

3,4-dicyano-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C6H3N5O/c7-1-3-4(2-8)10-11-5(3)6(9)12/h(H2,9,12)(H,10,11)

InChI Key

DXSWHWWQXNBPNS-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(NN=C1C#N)C(=O)N

Origin of Product

United States

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